molecular formula C10H11Cl2N B1386058 N-[(3,5-dichlorophenyl)methyl]cyclopropanamine CAS No. 1094641-89-0

N-[(3,5-dichlorophenyl)methyl]cyclopropanamine

Cat. No. B1386058
M. Wt: 216.1 g/mol
InChI Key: XPLRLEHFWZCNLZ-UHFFFAOYSA-N
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Description

N-[(3,5-dichlorophenyl)methyl]cyclopropanamine, also known as 3,5-DCPMA, is an organic compound belonging to the family of cyclopropanamines. It is a colorless liquid with a sweet, ammonia-like odor. 3,5-DCPMA is a synthetic compound that is used in the synthesis of other compounds, and has been studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of N-[(3,5-dichlorophenyl)methyl]cyclopropanamine is not fully understood. However, it is known to act as a ligand for certain proteins, and it is thought to interact with certain receptors in the body. It is also believed to have an effect on the metabolism of certain compounds, as well as the synthesis of certain hormones.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-[(3,5-dichlorophenyl)methyl]cyclopropanamine have not been extensively studied. However, it has been shown to have an effect on the metabolism of certain compounds, as well as the synthesis of certain hormones. It is also thought to interact with certain receptors in the body, and to have an effect on the synthesis of certain proteins.

Advantages And Limitations For Lab Experiments

The advantages of using N-[(3,5-dichlorophenyl)methyl]cyclopropanamine for laboratory experiments include its availability, low cost, and ease of synthesis. It is also a relatively stable compound and does not require special storage conditions. The main limitation of using N-[(3,5-dichlorophenyl)methyl]cyclopropanamine for laboratory experiments is that its mechanism of action is not fully understood, so its effects on the human body are not yet known.

Future Directions

The potential future directions for N-[(3,5-dichlorophenyl)methyl]cyclopropanamine include further research into its mechanism of action, its potential applications in drug development, and its potential effects on the human body. Additionally, further research could be done on its ability to act as a ligand for certain proteins, and its potential use in the synthesis of other compounds. Finally, further research could be done on its ability to interact with certain receptors in the body, and its potential for use in the treatment of certain diseases.

Scientific Research Applications

N-[(3,5-dichlorophenyl)methyl]cyclopropanamine is a useful compound for scientific research due to its unique properties. It has been used to study the effects of cyclopropanamine derivatives on the human body, as well as its potential applications in drug development. Its ability to act as a ligand for certain proteins has also been studied, and it has been used in the synthesis of other compounds.

properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLRLEHFWZCNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257659
Record name 3,5-Dichloro-N-cyclopropylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-dichlorophenyl)methyl]cyclopropanamine

CAS RN

1094641-89-0
Record name 3,5-Dichloro-N-cyclopropylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094641-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-N-cyclopropylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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